molecular formula C30H26N4O2S2 B11508541 N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B11508541
M. Wt: 538.7 g/mol
InChI Key: WCZCSMPYSFKVQF-UHFFFAOYSA-N
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Description

N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE is a complex organic compound featuring a benzene ring substituted with two carboxamide groups, each linked to a phenyl-thiazole moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the thiazole-phenyl moiety with benzene-1,4-dicarboxylic acid under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced amide derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE involves its interaction with biological targets through the thiazole ring. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
  • 1,4-Bis(diphenylamino)benzene
  • N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine

Uniqueness

N1,N4-BIS[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to its dual thiazole-phenyl moieties, which confer a broad spectrum of biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

1-N,4-N-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H26N4O2S2/c35-29(31-17-15-27-33-25(19-37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)30(36)32-18-16-28-34-26(20-38-28)22-9-5-2-6-10-22/h1-14,19-20H,15-18H2,(H,31,35)(H,32,36)

InChI Key

WCZCSMPYSFKVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)C(=O)NCCC4=NC(=CS4)C5=CC=CC=C5

Origin of Product

United States

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